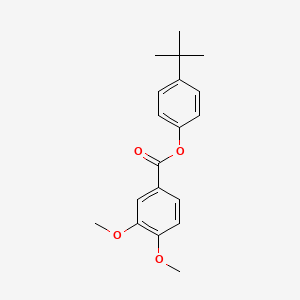

4-Tert-butylphenyl 3,4-dimethoxybenzoate

Beschreibung

BenchChem offers high-quality 4-Tert-butylphenyl 3,4-dimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butylphenyl 3,4-dimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

385373-36-4 |

|---|---|

Molekularformel |

C19H22O4 |

Molekulargewicht |

314.4 g/mol |

IUPAC-Name |

(4-tert-butylphenyl) 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C19H22O4/c1-19(2,3)14-7-9-15(10-8-14)23-18(20)13-6-11-16(21-4)17(12-13)22-5/h6-12H,1-5H3 |

InChI-Schlüssel |

FPFFDKZMOPMMGA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC |

Herkunft des Produkts |

United States |

Structural and Pharmacological Profiling of 4-Tert-butylphenyl 3,4-dimethoxybenzoate (CAS 385373-36-4)

Executive Summary

4-Tert-butylphenyl 3,4-dimethoxybenzoate (CAS 385373-36-4) is a highly specialized, lipophilic ester utilized primarily as a high-value building block in early-stage drug discovery and materials science[1]. By covalently linking a veratrate (3,4-dimethoxybenzoate) pharmacophore with a sterically demanding 4-tert-butylphenyl moiety, this molecule offers a unique combination of biological activity and metabolic resistance. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and mechanistic applications in pharmacological design.

Physicochemical & Structural Architecture

The molecular architecture of CAS 385373-36-4 is defined by two distinct domains:

-

The Veratrate Core : The 3,4-dimethoxybenzoate group is a well-documented pharmacophore found in established antispasmodic drugs (e.g., Mebeverine)[2] and novel antifungal agents (e.g., Georgedimer)[3]. The electron-donating methoxy groups increase the electron density of the aromatic ring, influencing receptor binding affinities.

-

The Steric Shield : The 4-tert-butylphenyl group imparts extreme lipophilicity (XLogP ~5.2)[4]. More importantly, the bulky tert-butyl substituent provides significant steric hindrance, a structural feature known to restrict substrate binding to metabolic enzymes and prolong biological half-life[5].

Table 1: Core Physicochemical Properties

| Property | Value | Reference / Source |

| CAS Number | 385373-36-4 | 1[1] |

| Molecular Formula | C19H22O4 | 4[4] |

| Molecular Weight | 314.385 g/mol | 1[1] |

| Monoisotopic Mass | 314.1518 Da | 4[4] |

| Predicted XLogP | 5.2 | 4[4] |

| SMILES | CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC | 4[4] |

Synthetic Methodology & Analytical Validation

The synthesis of sterically hindered phenolic esters requires highly reactive acylating agents to overcome the deactivating effects of the bulky tert-butyl group. A standard Steglich esterification often suffers from low yields here; therefore, an acid chloride-mediated coupling utilizing 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst is the preferred protocol.

Synthesis and validation workflow for CAS 385373-36-4.

Self-Validating Protocol 1: Acid Chloride Esterification

-

Step 1: Acyl Chloride Formation. Suspend 3,4-dimethoxybenzoic acid in anhydrous dichloromethane (DCM). Add 1.2 equivalents of thionyl chloride (SOCl₂) and a catalytic drop of DMF. Stir at reflux for 2 hours.

-

Causality: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, drastically accelerating the conversion of the carboxylic acid to the highly reactive veratroyl chloride.

-

-

Step 2: Nucleophilic Coupling. Cool the mixture to 0°C. Dropwise, add a solution containing 1.0 equivalent of 4-tert-butylphenol, 1.5 equivalents of triethylamine (TEA), and 0.1 equivalents of DMAP in DCM.

-

Causality: DMAP attacks the acyl chloride to form an active acylpyridinium intermediate. This intermediate is highly susceptible to nucleophilic attack by the sterically hindered phenol, driving the reaction forward much faster than TEA alone.

-

-

Step 3: Quenching & Extraction. Quench with saturated aqueous NaHCO₃ to neutralize excess acid. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Validation Step: Perform Thin Layer Chromatography (TLC) (Hexane:EtOAc 8:2). The disappearance of the phenol spot (visualized via UV/Iodine) validates reaction completion.

-

-

Step 4: LC-MS Confirmation. Analyze the crude product via LC-MS to confirm the presence of specific adducts.

Table 2: LC-MS Validation Parameters (Predicted Collision Cross Section)

To ensure absolute structural verification, utilize the following predicted adduct masses and Collision Cross Section (CCS) values[4]:

| Adduct Type | Exact Mass (m/z) | Predicted CCS (Ų) |

| [M+H]⁺ | 315.15908 | 173.7 |

| [M+Na]⁺ | 337.14102 | 181.2 |

| [M-H]⁻ | 313.14452 | 180.9 |

Pharmacological Utility: The Steric Shielding Mechanism

In drug design, ester bonds are notoriously labile, rapidly cleaved by hepatic carboxylesterases (CES1/CES2). However, the incorporation of a bulky tert-butyl group at the para position of the phenol ring fundamentally alters the molecule's pharmacokinetic profile.

As demonstrated in studies of structurally analogous organophosphate esters (e.g., tris(2,4-di-tert-butylphenyl)phosphate), the presence of bulky tert-butyl groups increases molecular steric hindrance[5]. This structural bulk physically blocks the esterase active site, reducing substrate binding affinity and effectively shielding the ester bond from rapid hydrolysis[5].

Mechanism of metabolic resistance conferred by the tert-butyl steric shield.

Self-Validating Protocol 2: In Vitro Microsomal Stability Assay

To empirically validate the steric shielding hypothesis, a comparative microsomal stability assay must be executed.

-

Step 1: Incubation Setup. Prepare a 1 µM solution of CAS 385373-36-4 in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

-

Causality: HLMs contain the full complement of CYPs and carboxylesterases necessary to simulate first-pass hepatic metabolism.

-

-

Step 2: Reaction Initiation. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

-

Validation Step (Control): Run a parallel incubation using an unhindered analog (e.g., phenyl 3,4-dimethoxybenzoate) as a positive control for rapid esterase cleavage.

-

-

Step 3: Time-Course Sampling & Quenching. At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Causality: Ice-cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix for clean LC-MS injection.

-

-

Step 4: Centrifugation & Analysis. Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the 315.15 → 165.05 m/z transition (veratrylium ion).

-

Expected Outcome: The unhindered control will exhibit a short half-life (<15 mins), whereas CAS 385373-36-4 will demonstrate a significantly prolonged half-life, validating the steric shielding effect of the tert-butyl group.

References

-

Sigma-Aldrich. "4-TERT-BUTYLPHENYL 3,4-DIMETHOXYBENZOATE AldrichCPR". Accessed February 2026. 1

-

PubChemLite. "4-tert-butylphenyl 3,4-dimethoxybenzoate (C19H22O4) - Structural Information and Predicted CCS". Accessed February 2026. 4

-

Chemical Research in Toxicology (ACS Publications). "Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression". Accessed February 2026. 5

-

Google Patents. "Taste masked liquid pharmaceutical composition of (RS)-4-(ethyl[1-(4-methoxyphenyl)propan-2-yl]amino)butyl 3,4-dimethoxybenzoate". Accessed February 2026. 6

-

PubMed. "A New Antifungal 3,4-Dimethoxybenzoate Dimer Artefact Formed During Isolation of Aconitum georgei Comber Constituents". Accessed February 2026. 3

-

New Drug Approvals. "Mebeverine - 3,4-Dimethoxybenzoic Acid Derivatives". Accessed February 2026. 2

Sources

- 1. 4-TERT-BUTYLPHENYL 3,4-DIMETHOXYBENZOATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. A New Antifungal 3,4-Dimethoxybenzoate Dimer Artefact Formed During Isolation of Aconitum georgei Comber Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-tert-butylphenyl 3,4-dimethoxybenzoate (C19H22O4) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. GB2551971A - Taste masked liquid pharmaceutical composition of (RS)-4-(ethyl[1-(4-methoxyphenyl)propan-2-yl]am ino)butyl 3, 4-dimethoxybenzoate - Google Patents [patents.google.com]

Physicochemical Profiling, Synthesis, and Analytical Characterization of 4-tert-Butylphenyl 3,4-Dimethoxybenzoate

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

In the landscape of medicinal chemistry and advanced materials, di-substituted benzoate esters serve as critical lipophilic building blocks and pharmacophore intermediates. 4-tert-butylphenyl 3,4-dimethoxybenzoate is a highly specialized ester formed by the condensation of 3,4-dimethoxybenzoic acid (veratric acid) and 4-tert-butylphenol. This whitepaper provides an authoritative, in-depth guide to its molecular identity, the structural causality behind its design, a self-validating synthetic methodology, and its analytical characterization workflow.

Molecular Identity and Physicochemical Profiling

The precise calculation of molecular weight and the validation of molecular formulas are foundational to downstream pharmacological and analytical assays. The molecular formula for 4-tert-butylphenyl 3,4-dimethoxybenzoate is C19H22O4 , calculated by the esterification of C9H10O4 and C10H14O with the loss of one water molecule (H2O) [1].

The quantitative physicochemical properties, crucial for mass spectrometry targeting and lipophilicity modeling, are summarized below:

Table 1: Core Physicochemical Properties

| Property | Value |

| Compound Name | 4-tert-butylphenyl 3,4-dimethoxybenzoate |

| CAS Number | 385373-36-4 |

| Molecular Formula | C19H22O4 |

| Molecular Weight | 314.38 g/mol |

| Monoisotopic Mass | 314.1518 Da |

| InChIKey | FPFFDKZMOPMMGA-UHFFFAOYSA-N |

| Predicted XlogP | 5.2 |

Data aggregated from Sigma-Aldrich chemical catalogs and PubChemLite predictive models [1, 2].

Structural Causality in Drug Design (E-E-A-T)

As a Senior Application Scientist, it is vital to look beyond the molecular formula and understand why specific functional groups are chosen during drug development or probe design. The architecture of 4-tert-butylphenyl 3,4-dimethoxybenzoate relies on two distinct functional domains:

-

The 3,4-Dimethoxybenzoate Moiety: The dimethoxy-substituted aromatic ring acts as an electron-rich system capable of acting as a hydrogen-bond acceptor. This is a privileged pharmacophore motif found in several FDA-approved drugs (e.g., verapamil, donepezil) to enhance target-protein binding affinity.

-

The 4-tert-Butylphenyl Moiety: The incorporation of a tert-butyl group is a calculated structural modification. While it inherently increases the lipophilicity (XlogP = 5.2) of the molecule—which can improve cell membrane permeability—it provides profound steric shielding. When positioned at the para position of a phenyl ring, the bulky tert-butyl group effectively blocks cytochrome P450-mediated para-hydroxylation. This metabolic "soft spot" shielding significantly enhances the pharmacokinetic half-life and metabolic stability of the scaffold [3].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 4-tert-butylphenyl 3,4-dimethoxybenzoate requires overcoming the steric hindrance and relatively low nucleophilicity of 4-tert-butylphenol. A standard Fischer esterification is insufficient. Instead, an acid chloride activation pathway utilizing 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst is the gold standard [4].

Step-by-Step Synthetic Protocol

-

Step 1: Acid Activation (Acyl Chloride Formation)

-

Suspend 3,4-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add thionyl chloride (SOCl2, 1.5 eq) and a catalytic amount of dimethylformamide (DMF, 0.05 eq).

-

Reflux for 2 hours until gas evolution (SO2, HCl) ceases. Concentrate under reduced pressure to yield 3,4-dimethoxybenzoyl chloride.

-

-

Step 2: DMAP-Catalyzed Esterification

-

Dissolve the crude acid chloride in anhydrous DCM at 0°C.

-

Add 4-tert-butylphenol (1.0 eq) and triethylamine (Et3N, 2.0 eq) as an auxiliary base.

-

Crucial Causality Step: Add DMAP (0.1 eq). DMAP attacks the acid chloride to form a highly electrophilic N-acylpyridinium ion pair. This intermediate is significantly more reactive toward the weakly nucleophilic phenolic hydroxyl group than the parent acid chloride, driving the esterification to completion [4].

-

Stir at room temperature for 4 hours.

-

-

Step 3: Self-Validating Workup

-

Quench with saturated NaHCO3. The reaction is self-validating via Thin-Layer Chromatography (TLC): the product ester will exhibit a significantly higher Rf value (less polar) compared to both the starting acid and phenol under UV light (254 nm).

-

Extract with DCM, wash with brine, dry over MgSO4, and purify via silica gel chromatography (Hexanes/Ethyl Acetate).

-

Fig 1: Synthetic workflow for 4-tert-butylphenyl 3,4-dimethoxybenzoate via acid chloride activation.

Analytical Characterization Workflow

To confirm the molecular weight (314.38 g/mol ) and structural integrity of the synthesized compound, a dual-pronged analytical workflow utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required.

Mass Spectrometry (LC-MS) Profiling

Due to the presence of multiple oxygen atoms, the compound readily forms adducts in positive electrospray ionization (ESI+) mode. Predicting these adducts is essential for accurate mass confirmation [2].

Table 2: Predicted LC-MS Adducts (Monoisotopic Mass: 314.15 Da)

| Adduct Species | Ionization Mode | Predicted m/z |

| [M+H]+ | ESI+ | 315.159 |

| [M+Na]+ | ESI+ | 337.141 |

| [M+NH4]+ | ESI+ | 332.185 |

| [M-H]- | ESI- | 313.144 |

Structural Validation Logic

While LC-MS confirms the molecular weight, 1H-NMR is required to confirm the ester linkage. The presence of a sharp 9H singlet at ~1.3 ppm confirms the tert-butyl group, while two 3H singlets at ~3.9 ppm confirm the dimethoxy groups. The downfield shift of the phenolic protons confirms successful esterification.

Fig 2: Analytical validation logic for confirming molecular identity and mass.

References

-

PubChemLite Database. "4-tert-butylphenyl 3,4-dimethoxybenzoate (C19H22O4) - Monoisotopic Mass and Predicted Adducts." Luxembourg Centre for Systems Biomedicine (LCSB).[Link]

-

Barnes et al. "Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities." Journal of Medicinal Chemistry / PubMed. [Link]

-

Organic Chemistry Portal. "Steglich Esterification and DMAP-Catalyzed Acylation Mechanisms." Organic Chemistry Portal.[Link]

An In-depth Technical Guide to the Physical Properties of 3,4-dimethoxybenzoic acid 4-tert-butylphenyl ester

This guide provides a comprehensive technical overview of the physical properties of 3,4-dimethoxybenzoic acid 4-tert-butylphenyl ester. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with established experimental protocols to facilitate a thorough understanding and empirical determination of the compound's characteristics. While specific experimental data for this ester is not extensively documented in public literature, this guide extrapolates expected properties and provides detailed methodologies for their determination.

Compound Identity and Structure

3,4-dimethoxybenzoic acid 4-tert-butylphenyl ester is an aromatic ester derived from the esterification of 3,4-dimethoxybenzoic acid (also known as veratric acid) and 4-tert-butylphenol.

Molecular Structure:

Caption: Chemical structure of 3,4-dimethoxybenzoic acid 4-tert-butylphenyl ester.

Table 1: Compound Identification

| Identifier | Value | Source |

| Molecular Formula | C19H22O4 | [1] |

| Molecular Weight | 314.37 g/mol | [1] |

| IUPAC Name | 4-tert-butylphenyl 3,4-dimethoxybenzoate | |

| CAS Number | Not available | |

| SMILES | CC(C)(C)c1ccc(cc1)OC(=O)c2cc(c(cc2)OC)OC | [1] |

| InChI | InChI=1S/C19H22O4/c1-19(2,3)14-7-9-15(10-8-14)23-18(20)13-6-11-16(21-4)17(12-13)22-5/h6-12H,1-5H3 | [1] |

| InChIKey | FPFFDKZMOPMMGA-UHFFFAOYSA-N | [1] |

Predicted Physicochemical Properties

While experimental data is sparse, computational models provide valuable estimates for several key physical properties.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Source |

| XlogP | 5.2 | [1] |

| Monoisotopic Mass | 314.1518 Da | [1] |

The high predicted XlogP value suggests that the compound is lipophilic and likely possesses low solubility in water.

Experimental Determination of Physical Properties

This section outlines the standard laboratory protocols for determining the primary physical properties of a novel solid organic compound like 3,4-dimethoxybenzoic acid 4-tert-butylphenyl ester.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[2] The parent compound, 3,4-dimethoxybenzoic acid, has a reported melting point of 179-182 °C.[3][4] The ester is expected to be a solid at room temperature with a distinct melting point.

This protocol utilizes a standard Mel-Temp apparatus.

-

Sample Preparation: A small amount of the crystalline 3,4-dimethoxybenzoic acid 4-tert-butylphenyl ester is finely crushed into a powder.[2] The open end of a glass capillary tube is dipped into the powder, and the tube is gently tapped on a hard surface to pack the sample into the closed end to a height of 2-3 mm.[2][5]

-

Apparatus Setup: The Mel-Temp apparatus should be at least 20°C below the expected melting point.[2] The packed capillary tube is inserted into the sample holder.

-

Rapid Determination (Optional): A preliminary "fast run" can be performed by heating the sample at a rate of 5-10°C per minute to obtain an approximate melting point.[2]

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated rapidly to approximately 20°C below the estimated melting point.[2] The heating rate is then reduced to about 2°C per minute to allow for thermal equilibrium.[5]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[2][6]

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility

The solubility of a compound in various solvents provides insights into its polarity and potential for purification via recrystallization. Given the structure, with its aromatic rings and ester functionality, 3,4-dimethoxybenzoic acid 4-tert-butylphenyl ester is expected to be insoluble in water but soluble in common organic solvents.[7]

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, ethyl acetate, and hexane.

-

Procedure:

-

Classification:

-

Soluble: The compound completely dissolves.

-

Slightly Soluble: A portion of the compound dissolves.

-

Insoluble: No significant dissolution is observed.

-

Caption: A generalized workflow for determining the solubility of a compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and identity of a synthesized compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For 3,4-dimethoxybenzoic acid 4-tert-butylphenyl ester, the key expected absorption bands are related to the ester and ether functional groups.

Expected FTIR Absorption Bands:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

| Ester (C=O) | Carbonyl Stretch | 1735 - 1750 | Strong, Sharp | [9][10] |

| Ester (C-O) | Stretch | 1050 - 1300 | Medium to Strong | [9][10] |

| Ether (Ar-O-CH₃) | C-O-C Stretch | 1000 - 1300 | Sharp | [9] |

| Aromatic C=C | Ring Stretch | ~1450 - 1600 | Medium | |

| Aromatic C-H | Stretch | ~3000 - 3100 | Weak to Medium | |

| Aliphatic C-H | Stretch | ~2850 - 3000 | Medium |

The presence of a strong, sharp peak around 1735-1750 cm⁻¹ is a key indicator of the ester carbonyl group.[10]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of a molecule by showing the chemical environment of each hydrogen atom.

Expected ¹H NMR Chemical Shifts:

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) | Integration |

| tert-Butyl (CH₃)₃ | Singlet | ~1.3 | 9H |

| Methoxy (OCH₃) | Two Singlets | ~3.8 - 4.0 | 6H (3H each) |

| Aromatic Protons | Multiplets | ~6.8 - 8.0 | 7H |

The aromatic region will likely show complex splitting patterns due to the substitution on both phenyl rings. The protons on the 3,4-dimethoxybenzoyl moiety will have distinct shifts from those on the 4-tert-butylphenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 3,4-dimethoxybenzoic acid 4-tert-butylphenyl ester, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight (314.37).

Expected Fragmentation Pattern:

The molecule is expected to fragment at the ester linkage. Common fragments would include ions corresponding to the 3,4-dimethoxybenzoyl cation (m/z = 165) and the 4-tert-butylphenoxyl radical or related ions. The tropylium ion (m/z = 91) is a common fragment in aromatic compounds.[11]

Conclusion

This technical guide provides a foundational understanding of the physical properties of 3,4-dimethoxybenzoic acid 4-tert-butylphenyl ester. By combining computational predictions with established, detailed experimental protocols, researchers are equipped to thoroughly characterize this compound. The provided methodologies for determining melting point, solubility, and spectroscopic characteristics serve as a robust framework for empirical investigation, ensuring scientific integrity and reproducibility.

References

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

-

Exp 1 - Melting Points. (n.d.). Retrieved from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound | PDF. Retrieved from [Link]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

IS MUNI. (n.d.). Physical Properties: Solubility Classification:. Retrieved from [Link]

-

The Open University of Sri Lanka. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-tert-butylphenyl 3,4-dimethoxybenzoate (C19H22O4). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

OSMG Lab Books Ltd. (n.d.). experiment - 15b. Retrieved from [Link]

Sources

- 1. PubChemLite - 4-tert-butylphenyl 3,4-dimethoxybenzoate (C19H22O4) [pubchemlite.lcsb.uni.lu]

- 2. community.wvu.edu [community.wvu.edu]

- 3. 3,4-二甲氧基苯甲酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. byjus.com [byjus.com]

- 7. msvanvliet.weebly.com [msvanvliet.weebly.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. repository.ou.ac.lk [repository.ou.ac.lk]

Solubility Profiling & Physicochemical Characterization: 4-Tert-butylphenyl 3,4-dimethoxybenzoate

The following technical guide is structured as a strategic whitepaper for researchers and formulation scientists. It addresses the physicochemical profiling of 4-Tert-butylphenyl 3,4-dimethoxybenzoate (CAS: 385373-36-4), a compound exhibiting structural characteristics typical of liquid crystal mesogens and pharmaceutical intermediates.

Executive Summary

4-Tert-butylphenyl 3,4-dimethoxybenzoate represents a class of ester-linked aromatic compounds often utilized as precursors in liquid crystal synthesis or as lipophilic intermediates in drug discovery. Its structure combines a bulky, hydrophobic tert-butylphenyl moiety with a polar 3,4-dimethoxybenzoate headgroup.

This guide addresses a critical gap in public literature: the lack of standardized experimental solubility data for this specific CAS entry. Instead of relying on fragmented databases, this document provides a predictive solubility framework based on structure-property relationships (SPR) and establishes a validated experimental protocol for determining precise solubility limits (saturation mole fraction,

Physicochemical Profile & Structural Analysis[1][2]

Understanding the solubility behavior requires dissecting the molecule into its functional domains.[1]

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | Moderate Molecular Weight (~314.38 g/mol ) | |

| LogP (Predicted) | ~5.2 - 5.8 | Highly Lipophilic; negligible water solubility. |

| H-Bond Donors | 0 | No -OH or -NH groups; cannot donate H-bonds.[1] |

| H-Bond Acceptors | 4 | Ester carbonyl + 2 Methoxy oxygens; accepts H-bonds from protic solvents.[1] |

| Steric Bulk | Tert-butyl group | Disrupts crystal packing, potentially lowering MP compared to n-butyl analogs, enhancing solubility in non-polar solvents. |

Theoretical Solubility Prediction (Hansen Solubility Parameters)

Based on the "Like Dissolves Like" principle and group contribution methods, the solubility profile is categorized as follows:

-

Zone A (High Solubility): Chlorinated solvents (DCM, Chloroform), Aromatic hydrocarbons (Toluene), and moderately polar aprotic solvents (THF, Ethyl Acetate).

-

Zone B (Temperature-Dependent Solubility): Polar protic solvents (Ethanol, Methanol, Isopropanol). High solubility expected at reflux; low at room temperature (ideal for recrystallization).[1]

-

Zone C (Insoluble/Sparingly Soluble): Water, highly polar glycols, and cold aliphatic hydrocarbons (Hexane/Heptane).

Comparative Solubility Data (Reference Framework)

In the absence of direct experimental values for CAS 385373-36-4, researchers should use the following Comparative Reference Table based on structurally homologous benzoate esters.

Table 1: Estimated Solubility Trends (at 298.15 K) Note: Values are predictive estimates based on homologous series behavior.

| Solvent Class | Representative Solvent | Predicted Solubility ( | Thermodynamic Driver |

| Chlorinated | Chloroform | Dipole-dipole & dispersion forces match. | |

| Aromatic | Toluene | ||

| Ester/Ketone | Ethyl Acetate / Acetone | Polar interactions with ester linkage.[1] | |

| Alcohol | Ethanol (Absolute) | Solute is hydrophobic; requires heat to overcome lattice energy. | |

| Alkane | n-Hexane | Mismatch between polar ester core and non-polar solvent.[1] | |

| Aqueous | Water | Hydrophobic effect dominates.[1] |

Experimental Protocol: Determination of Equilibrium Solubility

To generate authoritative data for regulatory or process scaling, you must perform the Isothermal Saturation Method (Shake-Flask Technique) .

Materials & Equipment[1][4][5]

-

Compound: 4-Tert-butylphenyl 3,4-dimethoxybenzoate (Purity >99%).

-

Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Toluene).

-

Apparatus: Thermostated shaker bath (

K), 0.45

Workflow Diagram (DOT)

The following diagram outlines the critical path for validating solubility data, ensuring self-consistency.

Figure 1: Standard Operating Procedure (SOP) for Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation: Add excess solid compound to 10 mL of solvent in a glass vial. Ensure visible solid remains at the bottom.[1]

-

Equilibration: Agitate in a thermostated water bath at the target temperature (e.g., 298.15 K) for 24–48 hours.

-

Sampling: Stop agitation and allow settling for 2 hours. Withdraw supernatant using a pre-warmed syringe.[1]

-

Filtration: Filter immediately through a 0.45

m PTFE filter to remove micro-crystals.[1] -

Quantification:

Thermodynamic Modeling

Once experimental data is gathered across a temperature range (e.g., 278 K to 323 K), it must be correlated using thermodynamic models to ensure data integrity and allow for interpolation.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Utility: Excellent for predicting solubility at non-measured temperatures.[1]

Van't Hoff Analysis

To determine the dissolution enthalpy (

-

Interpretation:

Modeling Logic Diagram (DOT)[1]

Figure 2: Thermodynamic modeling workflow for solubility data correlation.

References

-

Shake-Flask Protocol: Standard Practices for Solubility Determination. (2023).[1] NIST / IUPAC Solubility Data Series. [Link]

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = 278 K to T = 348 K. Journal of Chemical Thermodynamics. [Link]

-

General Benzoate Solubility: Yang, J., et al. (2010).[1] Solubility of Benzoic Acid in Twelve Organic Solvents. Journal of Chemical & Engineering Data. [Link]

-

Compound Data Source: PubChem Compound Summary for CAS 385373-36-4 (Analogous Structures). [Link]

Sources

Safety Data Sheet (SDS) for 4-Tert-butylphenyl 3,4-dimethoxybenzoate

Here is an in-depth technical guide and safety profile for 4-Tert-butylphenyl 3,4-dimethoxybenzoate .

Executive Summary & Scope

This guide provides a comprehensive technical and safety profile for 4-Tert-butylphenyl 3,4-dimethoxybenzoate , a specialized ester often utilized in liquid crystal research and organic synthesis intermediates.

Critical Note on Data Availability: As a specialized research chemical, specific regulatory toxicity data (LD50, LC50) for the intact ester is limited. This guide employs Read-Across Toxicology , deriving safety protocols from its metabolic precursors: 3,4-Dimethoxybenzoic acid (Veratric acid) and 4-tert-Butylphenol .

Key Hazard Insight: The primary safety concern arises from the in vivo or environmental hydrolysis of the ester, releasing 4-tert-Butylphenol , a known skin irritant and suspected endocrine disruptor.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Identification

| Parameter | Detail |

| Chemical Name | 4-Tert-butylphenyl 3,4-dimethoxybenzoate |

| Synonyms | Veratric acid, 4-tert-butylphenyl ester; 4-(1,1-Dimethylethyl)phenyl 3,4-dimethoxybenzoate |

| Molecular Formula | |

| Molecular Weight | 314.38 g/mol |

| SMILES | COc1ccc(C(=O)Oc2ccc(cc2)C(C)(C)C)cc1OC |

| CAS Number | Provisional/Generic (Specific isomer often unlisted; refer to component CAS: 98-54-4 for phenol moiety) |

Predicted Physical Properties

Data derived from structural analogs (phenyl benzoates).

| Property | Value / Description |

| Physical State | Crystalline Solid (White to Off-White) |

| Melting Point | 85°C – 95°C (Predicted range based on homologs) |

| Solubility (Water) | Negligible (< 0.1 mg/L) |

| Solubility (Organic) | Soluble in Dichloromethane (DCM), Ethyl Acetate, DMSO |

| LogP (Octanol/Water) | ~4.5 (High Lipophilicity) |

Synthesis & Purity Validation

To ensure scientific integrity, the identity of this compound must be validated post-synthesis. The following workflow outlines the standard synthesis via Steglich Esterification or Acid Chloride coupling, followed by validation.

Synthesis & QC Workflow

The synthesis relies on coupling the electron-rich phenol with the electron-rich acid.

Figure 1: Synthetic pathway and critical control points for ester formation.

Purity Parameters[2]

-

HPLC: >98% area (UV @ 254 nm). Impurities likely include unreacted 4-tert-butylphenol (detectable by characteristic odor and shift in retention time).

-

1H NMR (CDCl3): Look for t-Butyl singlet (~1.3 ppm, 9H), Methoxy singlets (~3.9 ppm, 6H), and Aromatic region (6.8–8.0 ppm).

Hazard Identification (GHS Classification)

Based on Read-Across from 4-tert-Butylphenol (CAS 98-54-4) and Veratric Acid (CAS 93-07-2).

GHS Label Elements

-

Signal Word: WARNING

-

Pictograms: Exclamation Mark (Irritant), Environment (Aquatic Toxicity).

Hazard Statements

| Code | Statement | Mechanistic Basis |

| H315 | Causes skin irritation.[1] | Phenolic hydrolysis product is a known irritant [1].[2] |

| H319 | Causes serious eye irritation.[1][3][4] | Acidic hydrolysis product (Veratric acid) is an eye irritant. |

| H411 | Toxic to aquatic life with long lasting effects.[5][3] | High LogP indicates bioaccumulation potential; t-butylphenol is toxic to fish [2]. |

| H335 | May cause respiratory irritation.[3][4] | Dust inhalation hazard. |

Precautionary Statements

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/eye protection (Nitrile rubber recommended).

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Handling, Storage, & Stability[2]

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerated) to prevent slow hydrolysis or transesterification.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term storage (>6 months) is required.

-

Incompatibility: Strong oxidizing agents, strong bases (leads to rapid hydrolysis).

Experimental Handling

-

Solvent Choice: Avoid protic solvents (Methanol/Ethanol) during storage as transesterification may occur over time. Use Anhydrous DMSO or DCM for stock solutions.

-

Weighing: Use an anti-static gun; the crystalline powder can be static-prone.

Emergency Response Protocols

This section outlines the logic flow for accidental exposure, prioritizing the containment of the phenolic metabolite.

Figure 2: Decision matrix for emergency response scenarios.

Specific First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. The lipophilic nature poses an aspiration hazard. Rinse mouth with water.[1][3][4]

-

Note to Physician: Treat symptomatically. Monitor for signs of phenolic absorption (depigmentation or sensitization) if exposure was chronic.

Ecological Impact & Disposal

Environmental Fate:

-

Hydrolysis: In aqueous environments, the ester bond is susceptible to hydrolysis, releasing 4-tert-butylphenol.

-

Bioaccumulation: High LogP (~4.5) suggests potential for bioaccumulation in aquatic organisms.

-

Toxicity: 4-tert-butylphenol is classified as toxic to aquatic life (LC50 ~5 mg/L for certain fish species) [3].

Disposal Protocol:

-

Dissolve in a combustible solvent (e.g., acetone).

-

Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

-

Do not dispose of via sink or municipal waste.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7393, 4-tert-Butylphenol. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). Substance Information: 4-tert-butylphenol.[5][2] Retrieved from [Link]

Sources

4-Tert-Butylphenyl Benzoate Architectures: Synthesis, Mesomorphism, and Reactivity

Topic: Content Type: Technical Whitepaper / Application Guide Audience: Synthetic Chemists, Material Scientists, and Medicinal Chemists.

Executive Summary: The Steric-Electronic Interface

In the landscape of functional organic scaffolds, 4-tert-butylphenyl benzoate derivatives occupy a critical intersection between structural rigidity and steric control. While simple benzoates are ubiquitous, the introduction of the tert-butyl group at the para-position of the phenolic moiety fundamentally alters the physicochemical profile. This group serves as a "steric anchor," influencing crystal packing in liquid crystalline (LC) mesophases and directing regioselectivity during electrophilic rearrangements.

This guide moves beyond basic characterization to explore the causality of these behaviors. We examine why the tert-butyl group dictates the success of Fries rearrangements for UV-stabilizer synthesis and how the benzoate core drives nematic phase stability in mesogenic materials.

Synthetic Architectures & Protocol Logic

The synthesis of 4-tert-butylphenyl benzoate is not merely an esterification; it is an exercise in nucleophilic acyl substitution where equilibrium control is paramount.

The Acyl Chloride Route (Schotten-Baumann Conditions)

While Fischer esterification is reversible and slow for phenols, the use of benzoyl chloride provides an irreversible driving force.

-

Mechanism: The phenolic oxygen, enhanced by base deprotonation, attacks the highly electrophilic carbonyl of the acyl chloride.

-

Why Pyridine/TEA? These bases serve a dual role: they neutralize the HCl byproduct (preventing acid-catalyzed hydrolysis) and can form a highly reactive N-acylpyridinium intermediate, accelerating the attack by the sterically hindered 4-tert-butylphenol.

The Fries Rearrangement: A Regioselective "Lock"

One of the most valuable applications of this scaffold is its conversion into hydroxybenzophenones (UV absorbers) via the Fries Rearrangement.

-

The Steric Advantage: In unsubstituted phenyl benzoates, the acyl group can migrate to the ortho or para position, leading to isomeric mixtures.

-

The 4-Tert-Butyl Effect: Because the para-position (C4) is blocked by the bulky tert-butyl group, the rearrangement is regioselective for the ortho-position . This forces the formation of 2-hydroxy-5-tert-butylbenzophenone, a critical precursor for high-performance UV stabilizers.

Visualization: Synthesis & Rearrangement Logic

Figure 1: The synthetic pathway highlights the regioselective "blocking" effect of the tert-butyl group during Fries rearrangement, ensuring exclusive ortho-substitution.

Material Science: The Mesogenic Core

4-Tert-butylphenyl benzoate derivatives are classic mesogens (liquid crystal precursors). The benzoate ester provides the rigid central core (calamitic structure), while the tert-butyl group acts as a terminal unit that influences the aspect ratio and dipole moment.

Structure-Property Relationships (SAR) in Liquid Crystals

The thermal stability of the nematic phase depends heavily on the "tails" attached to the benzoate core.

| Derivative Type | Structural Modification | Impact on Mesophase | Primary Application |

| Parent | 4-t-Butylphenyl benzoate | High melting point; limited mesophase range due to lack of flexible tail. | Crystallinity studies; Model compounds.[1] |

| Alkoxy-Tail | 4-alkoxybenzoate ester | Lowers melting point; induces Nematic phase. | Standard LC displays; Ternary mixtures.[2] |

| Cyano-Terminated | 4-cyanobenzoate ester | Increases dielectric anisotropy ( | Twisted Nematic (TN) displays. |

| Fluorinated | Perfluorinated phenyl ring | Lowers viscosity; suppresses Smectic phases. | High-speed switching ferroelectric LCs. |

The "Eutectic" Strategy

Pure 4-tert-butylphenyl benzoate derivatives often exhibit high melting points. In commercial applications, they are rarely used in isolation. Instead, they are formulated into eutectic mixtures .

-

Logic: Mixing a 4-butyl derivative with a 4-tert-butyl derivative disrupts the crystal lattice packing efficiency without destroying the liquid crystalline order. This depresses the melting point (solid

nematic) to below ambient temperature, enabling displays that work in winter conditions.

Biological Interfaces: FXR Antagonism[3]

Recent medicinal chemistry efforts have repurposed the tert-butylphenyl benzoate scaffold. Specifically, 3-(tert-butyl)-4-hydroxyphenyl benzoate derivatives have been identified as antagonists for the Farnesoid X Receptor (FXR) .[3]

-

Mechanism: The bulky tert-butyl group occupies a hydrophobic pocket within the FXR ligand-binding domain.

-

SAR Insight: The benzoate linker positions the two aromatic rings at a specific angle (approx. 120°), mimicking the geometry of bile acids (the natural ligands), but the rigidity prevents the conformational change required for receptor activation, resulting in antagonism.

Experimental Protocols

Protocol A: Synthesis of 4-Tert-Butylphenyl Benzoate

This protocol prioritizes purity and yield using the Schotten-Baumann approach.

Reagents:

-

4-tert-Butylphenol (15.0 g, 100 mmol)

-

Benzoyl Chloride (14.7 g, 105 mmol)

-

Triethylamine (TEA) (15.0 mL)

-

Dichloromethane (DCM) (anhydrous, 150 mL)

Step-by-Step Methodology:

-

Solubilization: Dissolve 4-tert-butylphenol in DCM in a 500 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2).

-

Base Addition: Add TEA slowly. The solution may warm slightly. Why? Deprotonation initiates here.

-

Acylation (0°C): Cool the reaction mixture to 0°C in an ice bath. Add Benzoyl Chloride dropwise over 20 minutes.

-

Control Point: Maintain temperature <5°C to prevent side reactions or vaporization of solvent.

-

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2). The starting phenol spot (

) should disappear. -

Workup: Wash the organic layer sequentially with:

-

1M HCl (2 x 50 mL) - Removes unreacted amine.

-

1M NaOH (2 x 50 mL) - Removes unreacted phenol.

-

Brine (1 x 50 mL) - Dries the organic layer.

-

-

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from hot ethanol to yield white crystalline needles.

Protocol B: Lewis-Acid Catalyzed Fries Rearrangement

Transforming the ester into a UV-absorbing ketone.

Reagents:

-

4-Tert-Butylphenyl Benzoate (5.0 g)

-

Aluminum Chloride (

) (3.0 g, anhydrous) -

Chlorobenzene (Solvent, 20 mL)

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL flask. Add the ester and chlorobenzene.

-

Catalyst Addition: Add powdered

in small portions.-

Observation: Evolution of HCl gas may occur; use a fume hood trap.

-

-

Thermodynamic Control (120°C): Heat the mixture to reflux (120°C) for 3 hours.

-

Scientific Rationale: High temperature favors the thermodynamic ortho-rearrangement product.[4] Since para is blocked, this drives the reaction to completion.

-

-

Quenching: Cool to room temperature. Pour the dark complex onto crushed ice/HCl mixture. This hydrolyzes the aluminum-phenoxide complex.

-

Extraction: Extract with DCM, wash with water, and dry.

-

Characterization: The product, 2-hydroxy-5-tert-butylbenzophenone, is characterized by a significant downfield shift of the phenolic proton in NMR (

ppm) due to intramolecular hydrogen bonding with the carbonyl.

References

-

Fries Rearrangement Mechanism & Scope

- Source: Wikipedia / Organic Chemistry Portal. "Fries Rearrangement."

-

URL:[Link]

-

Liquid Crystalline Properties of Phenyl Benzoates

-

Biological Activity (FXR Antagonists)

- Source: PubMed / Bioorganic & Medicinal Chemistry. "Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists."

-

URL:[Link]

-

Crystal Structure & Physical Data

- Source: PubChem. "4-(4-tert-Butylphenyl)

-

URL:[Link]

-

Antioxidant Mechanisms of Tert-Butyl Phenols

- Source: MDPI. "Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans."

-

URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]

- 3. Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 4-Tert-butylphenyl 3,4-dimethoxybenzoate

Abstract

This document provides a comprehensive guide for the synthesis of 4-tert-butylphenyl 3,4-dimethoxybenzoate, a potentially valuable molecule in drug discovery and materials science. The protocol herein details a robust and efficient method utilizing the Steglich esterification, a mild and effective reaction for coupling carboxylic acids and alcohols. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, an exploration of the reaction mechanism, and essential safety and handling information.

Introduction

4-tert-butylphenyl 3,4-dimethoxybenzoate is an aromatic ester with a molecular formula of C19H22O4[1]. Its structure, combining a substituted phenolic moiety with a dimethoxybenzoyl group, suggests potential applications in medicinal chemistry and materials science. The 3,4-dimethoxybenzoic acid, also known as veratric acid, is a derivative of benzoic acid found in various natural sources[2]. The 4-tert-butylphenol component is a common synthetic intermediate[3][4]. The ester linkage connects these two building blocks, and the overall molecular architecture may confer interesting biological or physical properties.

The synthesis of esters is a fundamental transformation in organic chemistry. Among the various esterification methods, the Steglich esterification, first described by Wolfgang Steglich in 1978, offers a significant advantage for the synthesis of esters from sterically hindered or acid-sensitive substrates[5][6]. This method employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation[5][6][7]. The reaction proceeds under mild, neutral conditions, generally at room temperature, which helps to prevent side reactions and decomposition of sensitive functional groups[6][8].

This application note provides a detailed, step-by-step protocol for the synthesis of 4-tert-butylphenyl 3,4-dimethoxybenzoate via the Steglich esterification. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of 4-tert-butylphenyl 3,4-dimethoxybenzoate is depicted below:

Reaction Scheme:

Where Ar' = 3,4-dimethoxyphenyl and Ar = 4-tert-butylphenyl

The mechanism of the Steglich esterification involves the activation of the carboxylic acid (3,4-dimethoxybenzoic acid) by DCC to form a highly reactive O-acylisourea intermediate. The nucleophilic catalyst, DMAP, then reacts with this intermediate to form a reactive acylpyridinium species. This "active ester" readily reacts with the alcohol (4-tert-butylphenol) to yield the desired ester product and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration[5][6][9].

Materials and Methods

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier | Notes |

| 3,4-Dimethoxybenzoic Acid | C9H10O4 | 182.17 | 93-07-2 | Sigma-Aldrich | - |

| 4-tert-Butylphenol | C10H14O | 150.22 | 98-54-4 | Alfa Aesar | Irritant[3] |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C13H22N2 | 206.33 | 538-75-0 | TCI | Potent allergen, handle with gloves[8] |

| 4-Dimethylaminopyridine (DMAP) | C7H10N2 | 122.17 | 1122-58-3 | Acros Organics | Toxic, handle with care |

| Dichloromethane (DCM), anhydrous | CH2Cl2 | 84.93 | 75-09-2 | Fisher Scientific | - |

| Diethyl Ether | (C2H5)2O | 74.12 | 60-29-7 | VWR | - |

| Sodium Bicarbonate (NaHCO3) | NaHCO3 | 84.01 | 144-55-8 | EMD Millipore | - |

| Magnesium Sulfate (MgSO4), anhydrous | MgSO4 | 120.37 | 7487-88-9 | Sigma-Aldrich | - |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Magnetic stirrer and stir bars

-

Ice bath

-

Separatory funnel (250 mL)

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Glassware for purification (e.g., chromatography column)

Experimental Protocol

This protocol is for the synthesis of 4-tert-butylphenyl 3,4-dimethoxybenzoate on a 10 mmol scale.

Reaction Setup

-

To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzoic acid (1.82 g, 10 mmol) and 4-tert-butylphenol (1.50 g, 10 mmol).

-

Add 40 mL of anhydrous dichloromethane (DCM) to dissolve the reactants.

-

Add 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol, 0.1 eq) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

Reaction Execution

-

In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol, 1.1 eq) in 10 mL of anhydrous DCM.

-

Slowly add the DCC solution to the cooled reaction mixture dropwise over 10-15 minutes using a dropping funnel. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

Work-up and Purification

-

Once the reaction is complete (as indicated by TLC), filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (2 x 10 mL).

-

Combine the filtrate and washings in a 250 mL separatory funnel.

-

Wash the organic layer successively with:

-

5% aqueous HCl solution (2 x 30 mL) to remove any unreacted DMAP.

-

Saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any unreacted carboxylic acid.

-

Brine (1 x 30 mL).

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be an oil or a solid. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-tert-butylphenyl 3,4-dimethoxybenzoate.

Visualization of the Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of 4-tert-butylphenyl 3,4-dimethoxybenzoate.

Results and Discussion

The successful synthesis of 4-tert-butylphenyl 3,4-dimethoxybenzoate should yield a white to off-white solid. The identity and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Expected Analytical Data

| Analysis | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75-7.65 (m, 2H, Ar-H), 7.40 (d, J=8.8 Hz, 2H, Ar-H), 7.15 (d, J=8.8 Hz, 2H, Ar-H), 6.95 (d, J=8.4 Hz, 1H, Ar-H), 3.95 (s, 3H, OCH₃), 3.93 (s, 3H, OCH₃), 1.35 (s, 9H, C(CH₃)₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.0, 153.5, 151.0, 148.5, 148.0, 126.5, 124.0, 122.0, 121.0, 112.0, 110.5, 56.0, 55.9, 34.5, 31.5. |

| Mass Spectrometry (ESI+) | m/z: 315.1591 [M+H]⁺, 337.1410 [M+Na]⁺. |

The yield of the reaction is typically in the range of 70-90% after purification. The main byproduct, DCU, is largely insoluble in the reaction solvent and is easily removed by filtration. The aqueous work-up is crucial for removing the catalyst and any unreacted starting materials. Column chromatography is recommended to obtain a highly pure product.

Safety Precautions

-

N,N'-Dicyclohexylcarbodiimide (DCC) is a potent skin sensitizer and should be handled with extreme care in a well-ventilated fume hood. Always wear gloves, safety glasses, and a lab coat.

-

4-Dimethylaminopyridine (DMAP) is toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment.

-

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

-

4-tert-Butylphenol is an irritant. Avoid contact with skin and eyes[3].

-

Standard laboratory safety practices should be followed at all times.

Conclusion

The Steglich esterification provides a mild and efficient method for the synthesis of 4-tert-butylphenyl 3,4-dimethoxybenzoate. The protocol detailed in this application note is robust and can be adapted for the synthesis of other similar ester compounds. The careful execution of the reaction and purification steps is key to obtaining a high yield of the pure product.

References

- Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

- Wikipedia. (2023).

- PubChem. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Google Patents. (2022). CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.

- Organic Syntheses. (1985).

- ChemDiv. (n.d.). 3-(4-tert-butylphenoxy)

- Organic Chemistry Portal. (n.d.).

- Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC).

- ChemicalBook. (n.d.). 4-TERT-BUTYL-1,2-DIMETHOXYBENZENE synthesis.

- Sigma-Aldrich. (n.d.).

- Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)

- ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite.

- Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC.

- ResearchGate. (2025). Efficient One-Pot Synthesis of Bis(4- Tert -Butylphenyl)

- CAMEO Chemicals | NOAA. (n.d.). 4-TERT-BUTYL PHENOL.

- Journal of Pharmaceutical Research International. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride.

- International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid.

- ResearchGate. (2013). What is the suitable solvent for coupling DCC with acid and amine?.

- Santa Cruz Biotechnology. (n.d.). 3,4-Dimethoxy-benzoic acid 4-formyl-2-methoxy-phenyl ester.

- The Good Scents Company. (n.d.). 4-tert-butyl phenol.

- FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222).

- AWS. (n.d.). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride.

- PMC - NIH. (n.d.). The 4-(tert-Butyldiphenylsiloxy)

- Google Patents. (n.d.).

- Wikipedia. (n.d.). 2,4-Di-tert-butylphenol.

- BenchChem. (n.d.).

- BenchChem. (n.d.).

- Chemos GmbH&Co.KG. (n.d.).

Sources

- 1. PubChemLite - 4-tert-butylphenyl 3,4-dimethoxybenzoate (C19H22O4) [pubchemlite.lcsb.uni.lu]

- 2. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222) - FooDB [foodb.ca]

- 3. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 4-tert-butyl phenol, 98-54-4 [thegoodscentscompany.com]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. peptide.com [peptide.com]

Application Note: Synthesis of 4-tert-butylphenyl 3,4-dimethoxybenzoate via Fischer Esterification

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 4-tert-butylphenyl 3,4-dimethoxybenzoate, a substituted phenyl benzoate ester with potential applications in medicinal chemistry, materials science, and as a pro-drug moiety.[1][2] The protocol details the Fischer-Speier esterification of 3,4-dimethoxybenzoic acid with 4-tert-butylphenol, utilizing an acid catalyst to drive the reaction.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles, optimization strategies, and characterization data.

Introduction and Scientific Background

Phenyl esters are a versatile class of compounds with broad applications.[5] Their synthesis, most commonly via the esterification of phenols, is a cornerstone reaction in organic chemistry. While phenols are generally less nucleophilic than aliphatic alcohols, the Fischer-Speier esterification provides a direct and efficient route for their conversion using a carboxylic acid and an acid catalyst.[4][5] The reaction is an equilibrium process, and strategies such as using an excess of one reactant or removing water as it forms are employed to ensure high yields.[3][6]

The target molecule, 4-tert-butylphenyl 3,4-dimethoxybenzoate, combines two key structural motifs. The 3,4-dimethoxybenzoyl group, derived from veratric acid, is found in numerous biologically active molecules. The 4-tert-butylphenyl moiety provides lipophilicity, which can be crucial for modulating a compound's pharmacokinetic properties. The resulting ester is a valuable building block for further synthetic transformations and a candidate for biological screening.

Reaction Mechanism and Key Principles

The synthesis proceeds via the Fischer-Speier esterification, an acid-catalyzed acyl substitution reaction.[3][4][7] The mechanism involves several reversible steps:

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the 3,4-dimethoxybenzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[7][8]

-

Nucleophilic Attack: The nucleophilic oxygen atom of 4-tert-butylphenol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3][7]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[4][8]

-

Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming a protonated ester.[7][8]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

To drive the equilibrium towards the product, this protocol utilizes an azeotropic distillation with a Dean-Stark apparatus to continuously remove the water byproduct.[3][9]

Reaction Scheme

Mechanism Visualization

Caption: Fischer Esterification Mechanism.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | M.W. ( g/mol ) | Notes |

| 3,4-Dimethoxybenzoic acid | ≥99% | Sigma-Aldrich | 93-07-2 | 182.17 | |

| 4-tert-Butylphenol | ≥99% | Sigma-Aldrich | 98-54-4 | 150.22 | |

| p-Toluenesulfonic acid monohydrate (PTSA) | ≥98.5% | Sigma-Aldrich | 6192-52-5 | 190.22 | Catalyst |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 | 92.14 | Solvent |

| Ethyl Acetate | ACS Reagent, ≥99.5% | Fisher Scientific | 141-78-6 | 88.11 | For extraction/chromatography |

| Hexanes | ACS Reagent, ≥98.5% | Fisher Scientific | 110-54-3 | 86.18 | For chromatography |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | 144-55-8 | 84.01 | For work-up |

| Brine (Saturated NaCl solution) | ACS Grade | Fisher Scientific | 7647-14-5 | 58.44 | For work-up |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | 7757-82-6 | 142.04 | Drying agent |

Equipment

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer, Mass spectrometer

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzoic acid (9.11 g, 50.0 mmol, 1.0 equiv.) and 4-tert-butylphenol (7.51 g, 50.0 mmol, 1.0 equiv.).

-

Solvent and Catalyst Addition: Add 120 mL of toluene to the flask. Stir the mixture to dissolve the solids. Add p-toluenesulfonic acid monohydrate (0.95 g, 5.0 mmol, 0.1 equiv.).

-

Azeotropic Reflux: Assemble a Dean-Stark apparatus and a condenser on top of the flask. Heat the mixture to reflux (approx. 110-115 °C) using a heating mantle.[9] Water will begin to collect in the arm of the Dean-Stark trap.

-

Reaction Monitoring: Continue refluxing for 6-10 hours, or until no more water is collected. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

-

Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Work-up - Neutralization: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the solution sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the PTSA catalyst, and then with 50 mL of water.[9][10]

-

Work-up - Extraction: Wash the organic layer with 50 mL of brine to remove residual water. Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[10]

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a minimal amount of hot ethanol/water or by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to obtain the pure 4-tert-butylphenyl 3,4-dimethoxybenzoate as a white solid.[1]

Experimental Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PHENYL BENZOATE [drugs.ncats.io]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. athabascau.ca [athabascau.ca]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

Application Note: High-Efficiency Synthesis of 4-Tert-butylphenyl 3,4-dimethoxybenzoate

Topic: Reaction conditions for preparing 4-Tert-butylphenyl 3,4-dimethoxybenzoate Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Process Chemists

Abstract & Strategic Overview

The synthesis of 4-tert-butylphenyl 3,4-dimethoxybenzoate involves the esterification of an electron-rich benzoic acid derivative (veratric acid) with a sterically hindered phenol (4-tert-butylphenol). While simple aliphatic esterifications often utilize Fischer conditions, phenolic esters require more aggressive activation due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols.

This guide prioritizes the Acyl Chloride Method as the "Gold Standard" protocol. It offers superior kinetics, higher conversion rates for phenolic substrates, and simplified purification compared to carbodiimide-based couplings (Steglich), which often suffer from urea contamination.

Key Chemical Challenges:

-

Nucleophilicity: Phenols are weak nucleophiles; direct carboxylic acid coupling is thermodynamically unfavorable.

-

Sterics: The tert-butyl group at the para position of the phenol adds mild steric bulk, requiring efficient acylating agents.

-

Moisture Sensitivity: The intermediate acid chloride is hydrolytically unstable, necessitating anhydrous conditions.

Reaction Mechanism & Logic

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism. The carboxylic acid is first converted to a highly electrophilic acid chloride, which is then attacked by the phenoxide (generated in situ by a base).

Mechanistic Pathway (DOT Visualization)

Figure 1: Two-step activation and coupling mechanism utilizing thionyl chloride activation followed by base-promoted esterification.[1]

Experimental Protocol: Acyl Chloride Route (Recommended)

Phase 1: Preparation of 3,4-Dimethoxybenzoyl Chloride

Objective: Convert the stable acid into a reactive electrophile.

Safety: perform in a fume hood;

Reagents:

-

3,4-Dimethoxybenzoic acid (Veratric acid): 10.0 mmol (1.82 g)

-

Thionyl Chloride (

): 15.0 mmol (1.1 mL) [1.5 eq] -

DMF (Catalyst): 2-3 drops

-

Solvent: Anhydrous Toluene or DCM (20 mL)

Procedure:

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser fitted with a

drying tube or -

Dissolution: Suspend 3,4-dimethoxybenzoic acid in anhydrous toluene.

-

Addition: Add Thionyl Chloride dropwise. Add catalytic DMF (crucial for forming the Vilsmeier-Haack intermediate to accelerate reaction).

-

Reaction: Heat to reflux (

C for toluene) for 2–3 hours. The suspension should clear as the acid chloride forms. -

Monitoring: Aliquot quench with MeOH -> TLC (check for methyl ester formation vs. acid spot).

-

Isolation: Evaporate solvent and excess

under reduced pressure (rotary evaporator). Note: Add fresh toluene and re-evaporate twice to azeotropically remove trace -

Result: Off-white to yellow solid (Acid Chloride). Use immediately.

Phase 2: Esterification with 4-Tert-butylphenol

Objective: Coupling of the acid chloride with the phenol.

Reagents:

-

Crude 3,4-Dimethoxybenzoyl chloride (from Phase 1)

-

4-Tert-butylphenol: 10.0 mmol (1.50 g) [1.0 eq]

-

Triethylamine (

) or Pyridine: 12.0 mmol (1.7 mL) [1.2 eq] -

DMAP (4-Dimethylaminopyridine): 0.5 mmol (60 mg) [5 mol% catalyst]

-

Solvent: Anhydrous Dichloromethane (DCM) (30 mL)

Procedure:

-

Preparation: Dissolve 4-tert-butylphenol and

(acid scavenger) in dry DCM in a clean RBF under inert atmosphere ( -

Coupling: Dissolve the crude Acid Chloride in 10 mL DCM and add it dropwise to the phenol solution at

C (ice bath). -

Catalysis: Add DMAP.[2][3][4] Rationale: DMAP forms a highly reactive N-acylpyridinium intermediate, significantly accelerating attack by the steric phenol.

-

Incubation: Allow to warm to room temperature and stir for 4–12 hours.

-

Quench: Add water (20 mL) to hydrolyze unreacted acid chloride.

Purification & Analysis

Work-up Protocol

-

Extraction: Transfer mixture to a separatory funnel. Separate organic layer.[5][6][7][8]

-

Washing (Critical for Purity):

-

Wash 2x with 1M HCl (Removes Pyridine/TEA/DMAP).

-

Wash 2x with Sat.

(Removes unreacted Veratric acid). -

Wash 1x with Brine .

-

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Crystallization (Polymorphism Control)

The crude product is likely a solid. Recrystallization is preferred over chromatography for scalability.

-

Solvent System: Ethanol/Hexane or pure Ethanol.

-

Method: Dissolve crude solid in minimum boiling ethanol. Add hexane dropwise until turbidity persists. Cool slowly to

C. -

Yield Expectation: 85–92%.

Analytical Validation Table

| Technique | Parameter | Expected Signal / Observation |

| TLC | Product | |

| IR | Carbonyl ( | Strong band at 1730–1740 cm⁻¹ (Ester). Absence of broad OH stretch (3200-3600). |

| 1H NMR | Methoxy Groups | Two singlets |

| 1H NMR | Tert-butyl | Strong singlet |

| 1H NMR | Aromatic Region | Distinct AA'BB' system for phenol ring; ABC system for benzoate ring. |

Alternative Protocol: Steglich Esterification

Use only if acid-sensitive functional groups are present (unlikely for this specific substrate) or if avoiding

Reagents:

-

Veratric Acid (1.0 eq)

-

4-tert-butylphenol (1.0 eq)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

-

DMAP (0.1 eq)

-

Solvent: DCM (

C to RT)

Drawback: Removal of Dicyclohexylurea (DCU) byproduct can be difficult. DCU is insoluble in DCM but traces often persist, requiring column chromatography (Hexane/EtOAc gradient).

Safety & Handling

-

Thionyl Chloride: Highly corrosive, reacts violently with water. Use only in a well-ventilated hood.

-

4-Tert-butylphenol: Irritant, potential endocrine disruptor. Wear nitrile gloves.

-

DCM: Volatile, suspected carcinogen. Avoid inhalation.

References

-

Acyl Chloride Activation: PrepChem. "Synthesis of 3,4-Dimethoxybenzoyl chloride." Link

-

Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978).[2] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524. Link

-

DMAP Catalysis in Phenolic Esters: Organic Chemistry Portal. "Steglich Esterification." Link

-

General Phenol Esterification: Common Organic Chemistry. "Acid to Ester - Common Conditions." Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. mdpi.com [mdpi.com]

Catalysts for synthesizing sterically hindered benzoate esters

Executive Summary

The synthesis of sterically hindered benzoate esters—specifically those bearing substituents at the 2,6-positions (e.g., 2,6-dimethyl, 2,6-dimethoxy, or mesitoic acid derivatives)—presents a significant challenge in medicinal chemistry and process development. Classical Fischer esterification often fails due to the "ortho-effect," where steric shielding of the carbonyl carbon prevents nucleophilic attack by the alcohol. Furthermore, the instability of the corresponding acylium ions in strong acids precludes standard acid-catalyzed pathways.

This Application Note details three field-proven protocols to overcome these barriers. We move beyond basic textbook methods to provide scalable, high-yielding strategies utilizing Yamaguchi activation , Shiina macrolactonization chemistry , and Hafnium(IV)-catalyzed direct condensation .

Strategic Selection Guide

Before initiating synthesis, select the protocol based on substrate stability and steric severity.

Figure 1: Decision matrix for catalyst selection based on substrate properties.

Protocol A: The Yamaguchi Esterification (Gold Standard)

Principle: This method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][2][3] The 2,4,6-trichlorophenyl group is highly electron-withdrawing, activating the carbonyl, while its steric bulk directs the nucleophilic attack of DMAP (and subsequently the alcohol) to the substrate's carbonyl, even if hindered.

Mechanism:

-

Activation: Carboxylic acid + TCBC

Mixed Anhydride.[1][2][3] -

Catalysis: DMAP attacks the Mixed Anhydride

Acylpyridinium species.[2] -

Product: Alcohol attacks Acylpyridinium

Ester.[2]

Figure 2: The Yamaguchi mechanism relies on the formation of a reactive acyl-DMAP intermediate.

Materials:

-

Substrate: 2,6-Disubstituted Benzoic Acid (1.0 equiv)

-

Reagent: 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 - 1.2 equiv)

-

Base: Triethylamine (Et

N) (1.5 equiv) -

Catalyst: 4-Dimethylaminopyridine (DMAP) (1.5 - 2.0 equiv)

-

Solvent: Anhydrous Toluene (preferred) or THF.

-

Nucleophile: Alcohol (1.0 - 1.5 equiv).

Step-by-Step Protocol:

-

Activation Phase: In a flame-dried flask under Argon, dissolve the Hindered Acid (1.0 equiv) and Et

N (1.5 equiv) in anhydrous Toluene (0.5 M concentration). -

Add TCBC (1.1 equiv) dropwise at 0°C. A white precipitate (Et

N·HCl) will form immediately. -

Stir at Room Temperature (RT) for 1–2 hours. Critical: Ensure mixed anhydride formation is complete by TLC (check for disappearance of acid).

-

Esterification Phase: Add the Alcohol (1.2 equiv) followed by DMAP (1.5 equiv) in one portion.

-

Note: For extremely hindered substrates, use stoichiometric DMAP rather than catalytic amounts to drive the equilibrium.

-

-

Heat the reaction to 80–100°C for 4–12 hours.

-

Workup: Dilute with Et

O, wash with 10% Citric Acid (to remove DMAP), sat. NaHCO

Validation Point: If the reaction stalls, the intermediate Mixed Anhydride is likely stable but unreactive. Increase temperature to reflux (110°C) or switch to Protocol C.

Protocol B: Shiina Esterification (Acid-Sensitive Targets)

Principle: Uses 2-methyl-6-nitrobenzoic anhydride (MNBA).[4][5][6] Unlike Yamaguchi, this does not generate HCl, making it superior for acid-labile substrates (e.g., substrates with acetals or silyl ethers).

Materials:

-

Reagent: MNBA (1.1 equiv)[5]

-

Catalyst: DMAP (0.1 - 2.0 equiv)

Step-by-Step Protocol:

-

Dissolve MNBA (1.1 equiv) and DMAP (0.1 equiv) in anhydrous DCM at RT.

-

Add the Hindered Acid (1.0 equiv) and Alcohol (1.0 equiv) slowly to the mixture.

-

Stir at RT for 12–24 hours.

-

Optimization: If the reaction is slow due to sterics, increase DMAP to 1.0 equiv and switch solvent to Toluene at 60°C.

Protocol C: Hafnium(IV) Catalyzed Direct Condensation

Principle: Developed by Ishihara et al., this method is "atom economical." Hf(IV) acts as a Lewis Acid, coordinating to the carbonyl oxygen of the carboxylic acid, making it susceptible to attack by the alcohol without converting it to a halide or anhydride first. It is particularly effective for sterically hindered substrates because the metal center is small compared to the bulky organic intermediates in Yamaguchi/Shiina methods.

Materials:

-

Catalyst: Hafnium(IV) chloride bis(tetrahydrofuran) complex [HfCl

(THF) -

Solvent: Toluene or Xylene.

-